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molecular formula C10H15NO B3214681 5-Aminoadamantan-2-one CAS No. 115009-23-9

5-Aminoadamantan-2-one

Cat. No. B3214681
M. Wt: 165.23 g/mol
InChI Key: FXBKMQRDMLOJNV-UHFFFAOYSA-N
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Patent
US08691808B2

Procedure details

A solution of N-(4-oxoadamantan-1-yl)acetamide (1A) (20 mmol) in 200 mL of concentrated, aqueous HCl was heated in a sealed pressure tube at 130° C. for 20 h. The solvent was removed under reduced pressure to give amine 1B as an HCl salt in 90% yield as an off-white solid. Data: LC/MS (ESR) m/z 166 [M+1]+.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:9]2[CH2:10][C:5]3([NH:12]C(=O)C)[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[ClH:16]>>[NH2:12][C:5]12[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:11][CH:3]([C:2]3=[O:1])[CH2:4]1)[CH2:6]2.[ClH:16]

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
O=C1C2CC3(CC(CC1C3)C2)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC12CC3C(C(CC(C1)C3)C2)=O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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